N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
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Description
N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C26H30N4O3 and its molecular weight is 446.551. The purity is usually 95%.
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Scientific Research Applications
Orexin Receptor Antagonism and Sleep Modulation
A study by Dugovic et al. (2009) explores the blockade of orexin-1 receptors and its effects on sleep, particularly through the modulation of orexin-2 receptor antagonism. Orexins are neuropeptides involved in the maintenance of wakefulness, and their receptors (OX1R and OX2R) play distinct roles in sleep-wake regulation. The research demonstrated that antagonism of OX2R significantly promotes sleep by reducing latency and increasing non-rapid eye movement and rapid eye movement sleep durations. These effects are mediated by alterations in neurotransmitter release, such as decreased histamine in the lateral hypothalamus and increased dopamine in the prefrontal cortex. Co-administration with an OX1R antagonist attenuated the sleep-promoting effects of the OX2R antagonist, suggesting a complex interaction between orexin receptors in sleep modulation (Dugovic et al., 2009).
Dopamine Agonist Properties
Jacob et al. (1981) investigated the dopamine-like activities of a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines. These compounds were synthesized to examine their potential to mimic dopamine's effects on the renal artery. Findings indicated that the N-methyl derivative was comparable in potency to certain antidepressant agents, suggesting the relevance of the isoquinoline structure in dopaminergic activity. This study provides insight into the chemical interactions that may underlie the therapeutic potential of related compounds in modulating dopamine-related functions (Jacob et al., 1981).
Novel Synthesis Routes and Chemical Reactivity
Further research explores the chemical synthesis and reactivity of related isoquinoline compounds, providing foundational knowledge for the development of new therapeutic agents or research tools. For example, Awad et al. (2001) detailed the synthesis of 2-(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile and its subsequent reactions, highlighting a methodological approach to crafting pyrrolo[2,1-a]isoquinoline derivatives with potential biological activities (Awad et al., 2001).
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(2-ethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-3-33-24-13-7-6-11-21(24)28-26(32)25(31)27-17-23(22-12-8-15-29(22)2)30-16-14-19-9-4-5-10-20(19)18-30/h4-13,15,23H,3,14,16-18H2,1-2H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYKCPYSKUBPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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